

Recommended dosage of 306Oi10 for in-vivo studies

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Compound of Interest

Compound Name: 306Oi10

Cat. No.: B10828989

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Application Notes and Protocols: 306Oi10

Compound: **306Oi10** UNII: 891255P56H Description: **306Oi10** is an investigational small molecule inhibitor of the NLRP3 inflammasome. It has demonstrated potent anti-inflammatory properties in preclinical models by blocking the assembly and activation of the NLRP3 inflammasome complex, thereby reducing the release of pro-inflammatory cytokines IL-1 β and IL-18. These application notes provide an overview of the recommended dosage for in-vivo studies based on available preclinical data.

Recommended In-Vivo Dosage

The appropriate dosage of **306Oi10** for in-vivo studies is dependent on the animal model, the disease indication, and the route of administration. The following table summarizes the dosages that have been reported in the literature for various models.

Animal Model	Disease Model	Route of Administration	Dosage	Dosing Frequency	Reference
Mouse (C57BL/6)	LPS-induced systemic inflammation	Intraperitoneal (i.p.)	10 mg/kg	Single dose	
Mouse (C57BL/6)	Gout Flare Model (MSU crystals)	Oral (p.o.)	25 mg/kg	Once daily	
Rat (Sprague-Dawley)	MCAO model of ischemic stroke	Intravenous (i.v.)	5 mg/kg	Single dose post-occlusion	
Mouse (APP/PS1)	Alzheimer's Disease	Oral (p.o.)	20 mg/kg	Once daily for 3 months	

Experimental Protocols

LPS-Induced Systemic Inflammation in Mice

This protocol describes the use of **306Oi10** to mitigate the inflammatory response induced by lipopolysaccharide (LPS) in mice.

Materials:

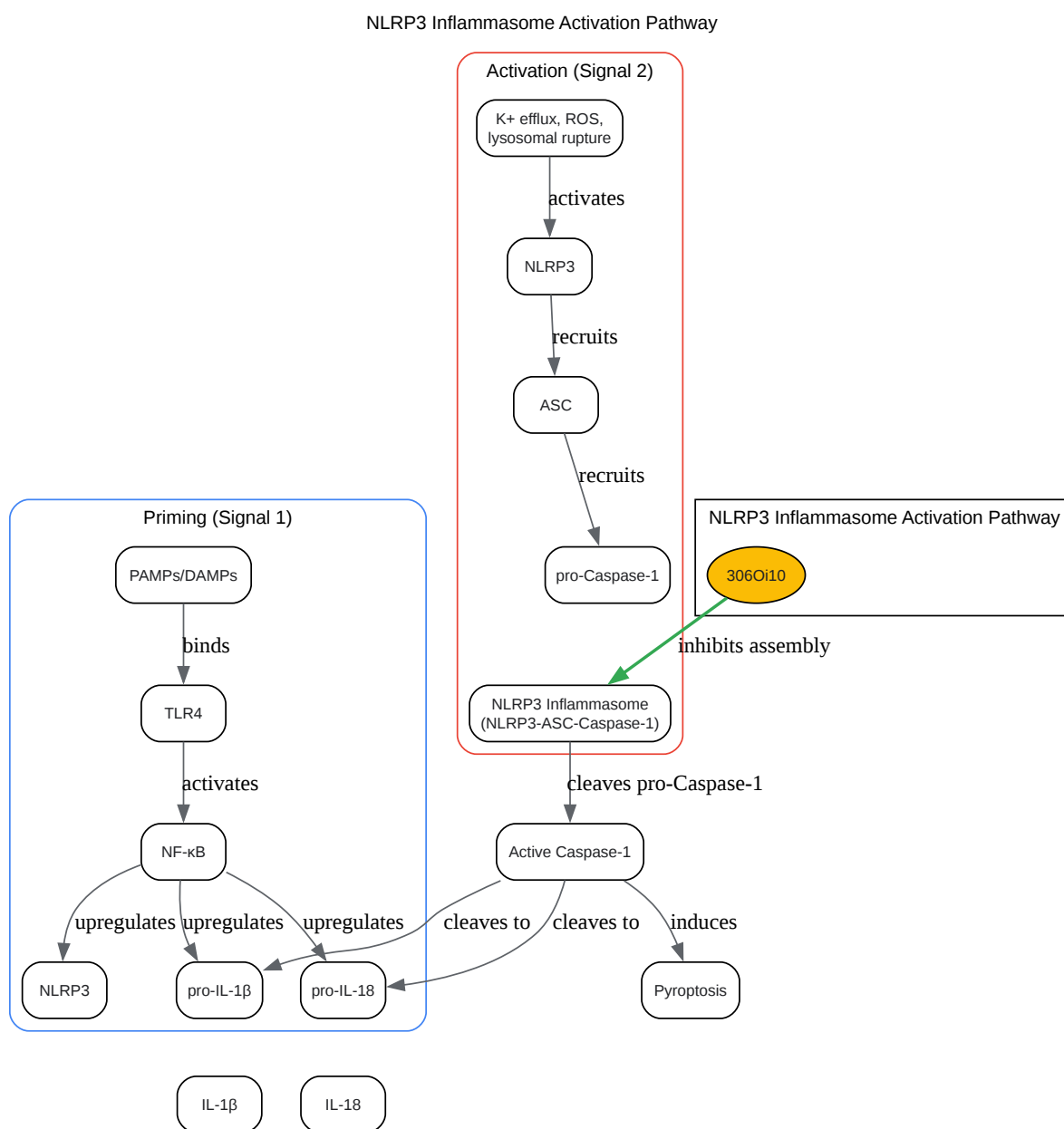
- **306Oi10**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
- Lipopolysaccharide (LPS) from E. coli O111:B4
- C57BL/6 mice (8-10 weeks old)
- Sterile, pyrogen-free saline
- Syringes and needles for injection

Procedure:

- **Preparation of 306Oi10:** Prepare a stock solution of **306Oi10** in a suitable vehicle. For a 10 mg/kg dose in a 20g mouse, you would inject 200 μ L of a 1 mg/mL solution.
- **Animal Dosing:** Administer **306Oi10** (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection to the mice.
- **LPS Challenge:** One hour after the administration of **306Oi10** or vehicle, challenge the mice with an i.p. injection of LPS (e.g., 5 mg/kg).
- **Sample Collection:** At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding for cytokine analysis.
- **Cytokine Analysis:** Measure the levels of pro-inflammatory cytokines such as IL-1 β , TNF- α , and IL-6 in the serum using ELISA or a multiplex assay.

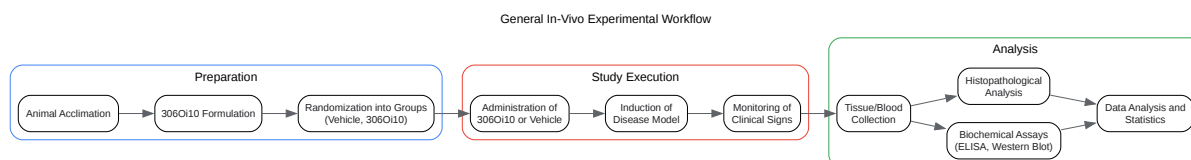
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NLRP3 inflammasome signaling pathway targeted by **306Oi10** and a general experimental workflow for in-vivo studies.



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Caption: NLRP3 inflammasome pathway and the inhibitory action of **306Oi10**.



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Caption: A generalized workflow for conducting in-vivo studies with **306Oi10**.

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